[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid
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Overview
Description
“[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that piperazine derivatives are a significant class of compounds in medicinal chemistry, with various biological activities2.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure analysis for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” is not available in the retrieved sources.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported4. However, the specific chemical reactions involving “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” are not available in the retrieved sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, empirical formula, and other related characteristics. However, the specific physical and chemical properties for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” are not available in the retrieved sources.
Scientific Research Applications
Antihistamine Research
Cetirizine, a piperazine antihistamine derived from [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid, is a selective H1 histamine receptor antagonist. It has demonstrated effectiveness in treating urticaria and allergic rhinitis (Arlette, 1991).
Analytical Chemistry and Pharmacokinetics
In analytical chemistry, sensitive assays for determining novel dopamine D4 receptor antagonists in human plasma and urine, such as L-745,870, have been developed. These methods are essential for understanding the pharmacokinetics of such compounds in human subjects (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds includes creating new 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoxy)-2-phenyl acetic acid esters. These studies contribute to the advancement of chemical synthesis methodologies (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Antimicrobial Research
Several novel compounds containing the piperazine nucleus, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, have been synthesized and screened for antibacterial activity. Some of these compounds demonstrated moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects. However, the specific safety and hazards information for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” is not available in the retrieved sources.
Future Directions
The future directions of research on a compound refer to potential areas of study or applications. However, the specific future directions for “[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid” are not available in the retrieved sources.
Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. Further research may provide more detailed information about this compound.
properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLJTCKBTBBOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid |
Citations
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